

Application Notes and Protocols: Synthesis of (R)-2-methoxy-1-propanol

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Compound of Interest

Compound Name: 2-Methoxypropanal

Cat. No.: B1605373

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This document provides a detailed protocol for the synthesis of (R)-2-methoxy-1-propanol, a valuable chiral building block in organic synthesis. The described method is a reliable procedure for researchers, scientists, and professionals in drug development, focusing on the reduction of (R)-(+)-2-methoxypropionic acid.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of (R)-2-methoxy-1-propanol from (R)-(+)-2-methoxypropionic acid.

Parameter	Value	Reference
Starting Material	(R)-(+)-2-methoxypropionic acid	[1]
Reagent	Borane dimethyl sulfide complex	[1]
Solvent	Dichloromethane (CH ₂ Cl ₂)	[1]
Reaction Temperature	0 °C to Room Temperature	[1]
Reaction Time	Overnight	[1]
Product Yield	Quantitative (approx. 100%)	[1]
Product Purity	Not explicitly stated, but NMR data is clean	[1]
¹ H-NMR (400 MHz, DMSO-d ₆)	δ [ppm] = 4.55 (t, 1H), 3.40-3.31 (m, 1H), 3.30-3.20 (m, 2H), 3.24 (s, 3H), 1.02 (d, 3H)	[1]

Experimental Protocol

This protocol details the reduction of (R)-(+)-2-methoxypropionic acid to yield (R)-2-methoxy-1-propanol.[1]

Materials:

- (R)-(+)-2-methoxypropionic acid
- Borane dimethyl sulfide complex (BMS)
- Dichloromethane (DCM), anhydrous
- 2M aqueous sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere

- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

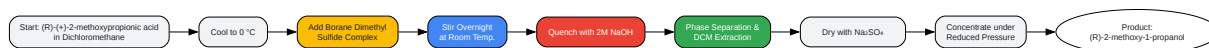
- Reaction Setup:
 - To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid.
 - Dissolve the acid in 10 ml of anhydrous dichloromethane.
 - Cool the solution to 0 °C using an ice bath.
- Addition of Reducing Agent:
 - Slowly add 858 μ L (8.39 mmol, 1.8 equivalents) of borane dimethyl sulfide complex dropwise to the stirred solution at 0 °C.
- Reaction:
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Stir the reaction mixture overnight at room temperature.
- Work-up and Extraction:
 - Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution.
 - Once the quenching is complete, transfer the mixture to a separatory funnel and separate the phases.
 - Extract the aqueous phase with dichloromethane.

- Combine all organic phases.
- Drying and Concentration:
 - Dry the combined organic phases over anhydrous sodium sulfate.
 - Filter the mixture to remove the drying agent.
 - Concentrate the filtrate under reduced pressure to remove the solvent. The water bath temperature should be controlled.
 - Further dry the resulting product to obtain the final (R)-2-methoxy-1-propanol.

Expected Outcome: This procedure is expected to yield approximately 490 mg of (R)-2-methoxy-1-propanol, which corresponds to a quantitative yield.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (R)-2-methoxy-1-propanol.



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Caption: Workflow for the synthesis of (R)-2-methoxy-1-propanol.

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References

- 1. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

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